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Compound of Interest

Compound Name: THP-PEG2-methyl propionate

Cat. No.: B11934301 Get Quote

An In-depth Technical Guide on the Core Chemical Properties and Structure of a Versatile

PROTAC Linker

Introduction
THP-PEG2-methyl propionate is a heterobifunctional chemical linker instrumental in the

development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic

modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively

degrade target proteins implicated in various diseases. The linker component of a PROTAC is

a critical determinant of its efficacy, influencing the formation of a stable ternary complex

between the target protein, the PROTAC, and an E3 ubiquitin ligase. This guide provides a

comprehensive overview of the chemical properties, structure, and a plausible synthetic

pathway for THP-PEG2-methyl propionate, tailored for researchers, scientists, and drug

development professionals.

Chemical Structure and Properties
The name "THP-PEG2-methyl propionate" delineates its three primary structural components:

a tetrahydropyran (THP) protecting group, a polyethylene glycol (PEG) linker with two repeating

ethylene glycol units, and a methyl propionate ester. The most plausible chemical structure is

methyl 3-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)propanoate.

The THP group serves as a protecting group for a hydroxyl functionality, which can be

deprotected under acidic conditions to reveal a terminal alcohol. This alcohol can then be
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further functionalized, for instance, by coupling to a ligand for an E3 ubiquitin ligase. The PEG

chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of

the resulting PROTAC molecule.[1][2] The methyl propionate end provides a reactive handle for

conjugation, typically through amide bond formation after hydrolysis of the ester to a carboxylic

acid, to a ligand targeting a protein of interest.

Physicochemical Data
While specific experimental data for the complete THP-PEG2-methyl propionate molecule is

not readily available in the public domain, its properties can be inferred from its constituent

parts. The table below summarizes key physicochemical data for the core components and the

assembled molecule.

Property Value Source/Comment

Molecular Formula C13H24O6 Calculated

Molecular Weight 276.33 g/mol [3]

Appearance
Likely a colorless to pale

yellow liquid or oil

Inferred from properties of

similar PEG compounds.

Solubility

Expected to be soluble in

water and common organic

solvents like dichloromethane,

methanol, and DMSO.

The PEG chain enhances

water solubility.

Boiling Point Not available ---

Melting Point Not available ---

Storage
Store at room temperature in a

dry, well-ventilated place.
[3]

Experimental Protocols
A specific, validated synthesis protocol for THP-PEG2-methyl propionate is not publicly

available. However, a plausible multi-step synthetic route can be devised based on established

principles of organic chemistry, including ether synthesis, esterification, and the use of

protecting groups.
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Plausible Synthetic Route
The synthesis can be envisioned to proceed in three main stages:

Monoprotection of Diethylene Glycol: Diethylene glycol is reacted with dihydropyran (DHP) in

the presence of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), to afford the

mono-THP protected diethylene glycol. This reaction takes advantage of the statistical

probability of reacting only one of the two hydroxyl groups.

Williamson Ether Synthesis: The resulting alcohol is then deprotonated with a base, such as

sodium hydride (NaH), and reacted with methyl 3-bromopropionate via a Williamson ether

synthesis to form the ether linkage.

Purification: The final product is purified using standard techniques such as flash column

chromatography.

Step 1: Monoprotection

Step 2: Williamson Ether Synthesis
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Caption: Plausible synthetic workflow for THP-PEG2-methyl propionate.

Role in PROTAC Design and Signaling Pathways
THP-PEG2-methyl propionate itself is not directly involved in modulating signaling pathways.

Its function is to act as a linker that connects a warhead (a ligand for the protein of interest) to

an E3 ligase ligand. The resulting PROTAC molecule then orchestrates the ubiquitination and

subsequent degradation of the target protein.

The logical relationship of a PROTAC's mechanism of action is depicted below. The PROTAC,

containing the linker derived from THP-PEG2-methyl propionate, facilitates the formation of a

ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the

target protein, marking it for degradation by the proteasome.
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Caption: Mechanism of action of a PROTAC utilizing a chemical linker.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b11934301?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


THP-PEG2-methyl propionate is a valuable chemical tool for the construction of PROTACs.

Its structure is designed to offer a balance of hydrophilicity and reactive handles for

conjugation, which are critical for the development of effective protein degraders. While

detailed experimental data for this specific molecule is limited, its properties and synthesis can

be reasonably inferred from the well-established chemistry of its components. This guide

provides a foundational understanding for researchers and drug developers looking to

incorporate this versatile linker into their PROTAC design and synthesis workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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